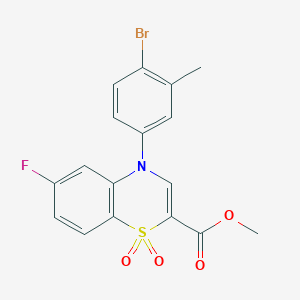
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C17H13BrFNO4S and its molecular weight is 426.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative studies with other similar compounds.
Chemical Structure and Properties
The compound features a benzothiazine core with a carboxylate group and halogen substituents (bromine and fluorine), which are believed to enhance its biological activity. The molecular formula is C15H14BrFNO3S and its structure includes:
- Benzothiazine moiety : Contributes to the biological activity.
- Bromo and fluoro groups : May influence the binding affinity to biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
-
Inhibition of Aldose Reductase (ALR2) :
- The compound has shown promising inhibition activity against ALR2, an enzyme implicated in diabetic complications. In vitro studies reported IC50 values ranging from 0.11 μM to 10.42 μM for related benzothiazine derivatives .
- Structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine structure can significantly enhance ALR2 inhibition .
-
Antioxidant Activity :
- Preliminary evaluations indicate potential antioxidant properties, which could contribute to the compound’s therapeutic effects in oxidative stress-related conditions.
- Acetylcholinesterase Inhibition :
Comparative Studies
The unique structural features of this compound set it apart from other benzothiazine derivatives. A comparative analysis is summarized below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 7-chloro-4-hydroxybenzothiazine | C15H14ClNO3S | Contains a chlorine atom instead of bromine |
| Methyl 3,5-dimethylbenzothiazine | C15H16N2O3S | Lacks halogen substituents but has additional methyl groups |
| Methyl 6-fluorobenzothiazole | C9H7FNO2S | Simpler structure with only one aromatic ring |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on ALR2 Inhibition :
- Antioxidant Activity Evaluation :
科学的研究の応用
Pharmacological Applications
1. Antidiabetic Activity
Research has highlighted the potential of benzothiazine derivatives as aldose reductase inhibitors (ARIs), which are crucial in managing diabetic complications. In a study, various derivatives exhibited IC50 values ranging from 0.11 μM to 10.42 μM against aldose reductase, indicating strong inhibitory activity that could be leveraged for developing new antidiabetic medications .
2. Antimicrobial Properties
Benzothiazine compounds have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The synthesis of novel derivatives has led to compounds with enhanced antimicrobial efficacy, suggesting their potential use in treating bacterial infections .
3. Antioxidant and Neuroprotective Effects
Some benzothiazine derivatives exhibit antioxidant properties and have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The evaluation of these compounds has shown significant inhibition rates, indicating their potential as therapeutic agents for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazine derivatives. Studies suggest that modifications at specific positions on the benzothiazine ring can significantly influence biological activity. For instance:
- Substituent Variations : The introduction of halogen atoms (like bromine or fluorine) at specific positions enhances binding affinity to target enzymes.
- Functional Group Modifications : Alterations in carboxylate groups can affect the compound's solubility and bioavailability, impacting its pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the biological activities of benzothiazine derivatives:
特性
IUPAC Name |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXBBLWHKBAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













